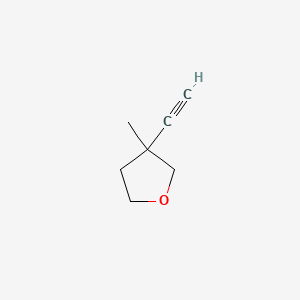
3-Ethynyl-3-methyloxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethynyl-3-methyloxolane is an organic compound that belongs to the class of oxolanes. Oxolanes, also known as tetrahydrofurans, are five-membered ring ethers with a variety of applications in organic synthesis and industrial processes. The presence of an ethynyl group and a methyl group on the oxolane ring makes this compound a unique compound with distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-3-methyloxolane can be achieved through several methods. One common approach involves the alkylation of 3-methyloxolane with an ethynylating agent under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the oxolane ring, followed by the addition of an ethynylating agent like ethynyl bromide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Solvent recovery and recycling are also important considerations in industrial production to minimize waste and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethynyl-3-methyloxolane undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The oxolane ring can be reduced to form tetrahydrofuran derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of substituted oxolane derivatives.
Wissenschaftliche Forschungsanwendungen
3-Ethynyl-3-methyloxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized as a solvent and reagent in various industrial processes, including the extraction of natural products
Wirkmechanismus
The mechanism of action of 3-Ethynyl-3-methyloxolane involves its interaction with molecular targets through its ethynyl and oxolane functional groups. The ethynyl group can participate in π-π interactions and hydrogen bonding, while the oxolane ring can act as a hydrogen bond acceptor. These interactions can influence the compound’s reactivity and binding affinity to various biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyloxolane: A bio-based solvent used as an alternative to petroleum-based solvents
2-Methyltetrahydrofuran: Another bio-based solvent with similar applications in green chemistry
Uniqueness
3-Ethynyl-3-methyloxolane is unique due to the presence of both an ethynyl group and a methyl group on the oxolane ring. This combination imparts distinct chemical properties, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
2306125-86-8 |
|---|---|
Molekularformel |
C7H10O |
Molekulargewicht |
110.15 g/mol |
IUPAC-Name |
3-ethynyl-3-methyloxolane |
InChI |
InChI=1S/C7H10O/c1-3-7(2)4-5-8-6-7/h1H,4-6H2,2H3 |
InChI-Schlüssel |
HRKFINIUELMBSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCOC1)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


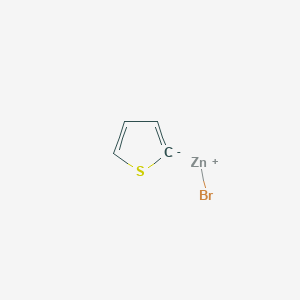
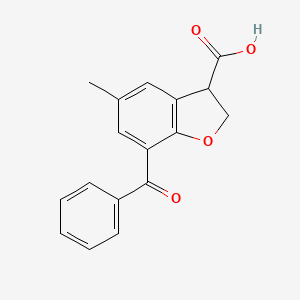

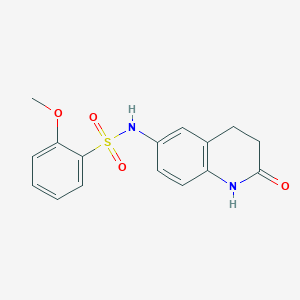
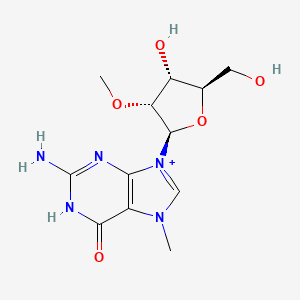


![4-[2-(5-bromo-1H-imidazol-2-yl)ethyl]phenol](/img/structure/B13892661.png)
![4-[2-(cyclopropylmethoxy)ethyl]Benzoic acid](/img/structure/B13892665.png)
![2-[4-(1-Methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-(2-methylpyrazol-3-yl)thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13892679.png)
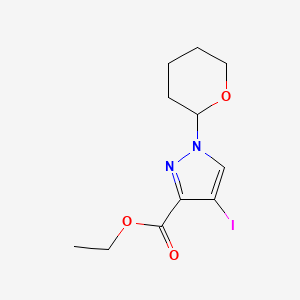
![1-Pyridin-3-yl-3-[(3-pyrimidin-2-ylphenyl)methyl]pyridazin-4-one](/img/structure/B13892695.png)
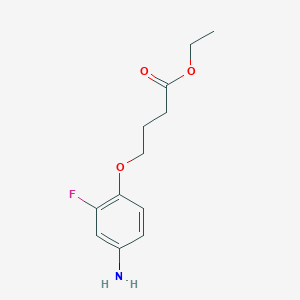
![Rel-(3aR,6aS)-hexahydro-3aH-cyclopenta[b]furan-3a-carboxylic acid](/img/structure/B13892722.png)
